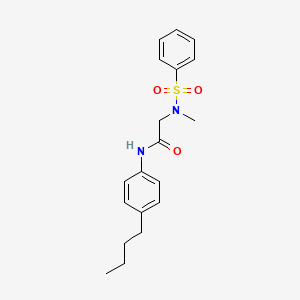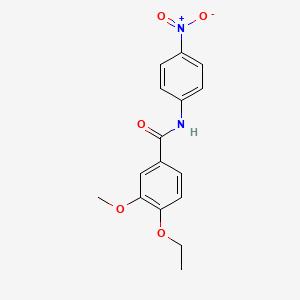
N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide, also known as NMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMS is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has been used as a tool to study the role of dopamine receptors in the brain. N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has also been studied for its potential use as a diagnostic tool for Parkinson's disease. In pharmacology, N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has been studied for its potential use as a drug for the treatment of hypertension. In toxicology, N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has been used as a tool to study the effects of environmental toxins on the nervous system.
Mechanism of Action
The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide is not fully understood, but it is thought to act as a dopamine receptor antagonist. N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has been found to bind to the D1 and D2 dopamine receptors in the brain, blocking the action of dopamine. This blockade of dopamine activity is thought to be responsible for many of the biochemical and physiological effects of N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of dopamine release, the inhibition of dopamine synthesis, and the inhibition of dopamine uptake. N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has also been found to increase the release of norepinephrine and acetylcholine in the brain. In addition, N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has been found to have effects on blood pressure, heart rate, and gastrointestinal function.
Advantages and Limitations for Lab Experiments
N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has several advantages for use in laboratory experiments, including its well-characterized mechanism of action and its ability to selectively block dopamine receptors. However, N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide also has several limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are several future directions for research on N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide. One area of research could focus on the development of more selective dopamine receptor antagonists that have fewer off-target effects. Another area of research could focus on the use of N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide as a tool for studying the role of dopamine receptors in the brain. Finally, research could also focus on the potential therapeutic applications of N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide, particularly in the treatment of hypertension and other cardiovascular diseases.
Conclusion:
N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has a well-characterized mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for laboratory experiments. While N-(1-methyl-3-phenylpropyl)-3-nitrobenzenesulfonamide has some limitations, there are several future directions for research on this compound, including the development of more selective dopamine receptor antagonists and the exploration of potential therapeutic applications.
properties
IUPAC Name |
3-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13(10-11-14-6-3-2-4-7-14)17-23(21,22)16-9-5-8-15(12-16)18(19)20/h2-9,12-13,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQYOFPFBLMFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrimidine](/img/structure/B4105064.png)
![2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4105071.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4105078.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4105082.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-isopropoxybenzoyl)piperazine](/img/structure/B4105088.png)




![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105121.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4105131.png)
![2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4105134.png)

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4105142.png)